![molecular formula C11H18ClN3S B13242898 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B13242898.png)
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride is a chemical compound with the molecular formula C11H18ClN3S and a molecular weight of 259.80 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Preparation Methods
The synthesis of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with pyrimidine derivatives under specific conditions. The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride can be compared with other similar compounds, such as:
2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride: This compound has a similar structure but differs in the position of the piperidine ring.
2-(Piperidin-4-yl)pyrimidine hydrochloride: This compound lacks the sulfanyl group, making it structurally simpler
Properties
Molecular Formula |
C11H18ClN3S |
|---|---|
Molecular Weight |
259.80 g/mol |
IUPAC Name |
2-(2-piperidin-4-ylethylsulfanyl)pyrimidine;hydrochloride |
InChI |
InChI=1S/C11H17N3S.ClH/c1-5-13-11(14-6-1)15-9-4-10-2-7-12-8-3-10;/h1,5-6,10,12H,2-4,7-9H2;1H |
InChI Key |
IRIDNIHKYUQORQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCSC2=NC=CC=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13242817.png)
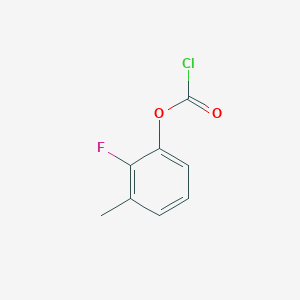
![6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13242836.png)
![Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13242838.png)
![tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate](/img/structure/B13242848.png)
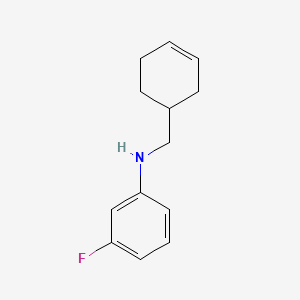
![2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B13242855.png)

![2-[2-(2-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13242865.png)
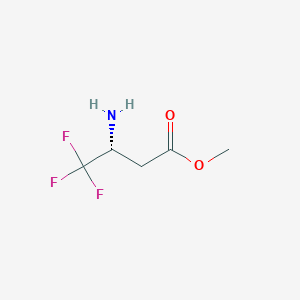
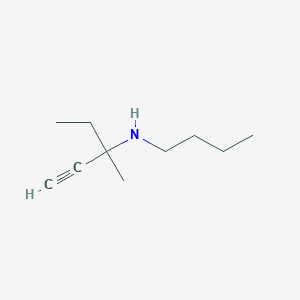
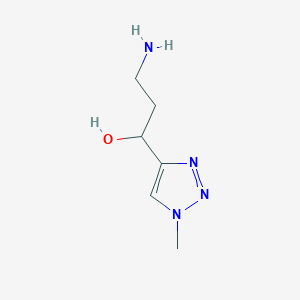
![Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B13242885.png)

